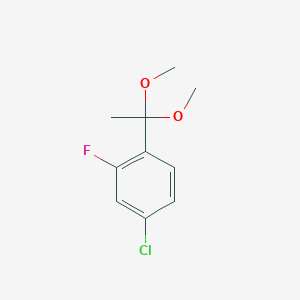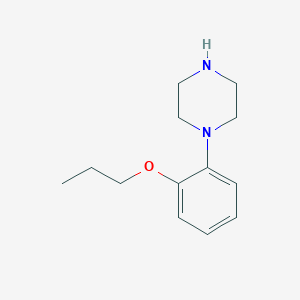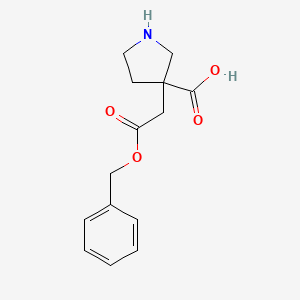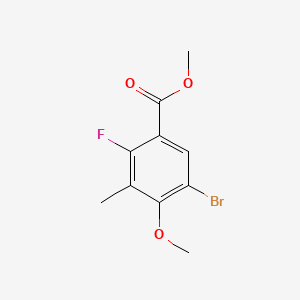
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO2. It is a derivative of benzene, characterized by the presence of chloro, fluorine, and dimethoxyethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-chlorobenzene.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Dimethoxyethylation: The dimethoxyethyl group is introduced through a reaction with an appropriate alkylating agent, such as dimethoxyethane, in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the fluorination and alkylation steps.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluorine atoms.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include partially or fully hydrogenated derivatives.
科学研究应用
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluorine, and dimethoxyethyl groups can influence its binding affinity and reactivity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
相似化合物的比较
Similar Compounds
4-Chloro-1-(1,2-dimethoxyethyl)benzene: Similar structure but with a different position of the methoxy groups.
4-Chloro-2-fluoro-1-methoxybenzene: Lacks the dimethoxyethyl group.
4-Chloro-1-fluoro-2-methoxybenzene: Contains a single methoxy group instead of dimethoxyethyl.
Uniqueness
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is unique due to the combination of chloro, fluorine, and dimethoxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C10H12ClFO2 |
|---|---|
分子量 |
218.65 g/mol |
IUPAC 名称 |
4-chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClFO2/c1-10(13-2,14-3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
InChI 键 |
RVRLEOYRBIEXBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1)Cl)F)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)









